molecular formula C14H17N3O2S B2877041 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 1448073-17-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide

Cat. No.: B2877041
CAS No.: 1448073-17-3
M. Wt: 291.37
InChI Key: GBLDIYFRNFIGCB-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide typically involves the following steps:

  • Preparation of 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethylamine: This intermediate can be synthesized through the reaction of cyclopropylamine with appropriate reagents under controlled conditions.

  • Sulfonation Reaction: The intermediate is then treated with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure the purity and yield of the product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to modulate biological pathways.

Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique structure and properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound shares a similar pyrazole core but has different substituents.

  • ((1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl)methyl)amine: Another related compound with a cyclopropyl group and a different amine structure.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is unique due to its specific combination of cyclopropyl and sulfonamide groups, which confer distinct chemical and biological properties compared to similar compounds. Its ability to interact with biological targets in a unique manner makes it a valuable compound for research and application.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h2-6,9,11,15H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLDIYFRNFIGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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